

Application Notes and Protocols: Synthesis of (4-Acetamidocyclohexyl) nitrate

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Compound of Interest

Compound Name: (4-Acetamidocyclohexyl) nitrate

Cat. No.: B147058

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Abstract

This document provides a detailed protocol for the synthesis of **(4-Acetamidocyclohexyl) nitrate** via the O-nitration of 4-acetamidocyclohexanol. The procedure utilizes a nitrating mixture of fuming nitric acid and acetic anhydride, a method known for converting alcohols to their corresponding nitrate esters.[1][2] This protocol is intended for researchers in organic synthesis and drug development, offering a comprehensive guide that includes safety precautions, a step-by-step experimental procedure, purification methods, and characterization guidelines. All quantitative data is presented in tabular format for clarity, and a complete experimental workflow is provided as a visual diagram.

Introduction

Nitrate esters ($R-ONO_2$) are a class of organic compounds with significant applications in pharmaceuticals as vasodilators and in the field of energetic materials.[1][3] Their synthesis is typically achieved by the esterification of an alcohol with nitric acid, often referred to as O-nitration.[4] The choice of nitrating agent is crucial to control reactivity and minimize side reactions. A mixture of nitric acid and acetic anhydride forms acetyl nitrate in situ, which serves as a milder and effective nitrating agent for sensitive substrates compared to the more aggressive nitric acid/sulfuric acid mixtures.[2][5]

This protocol details the synthesis of **(4-Acetamidocyclohexyl) nitrate**, a novel compound, from the commercially available starting material, trans-4-acetamidocyclohexanol. The presence of the acetamido group requires controlled reaction conditions to prevent hydrolysis

or other side reactions. This document serves as a practical guide for the safe and efficient laboratory-scale synthesis of this target molecule.

Chemical Reaction Scheme

Data Presentation

The following tables summarize the key physical and chemical properties of the primary reactant and the expected properties of the product.

Table 1: Properties of Reactant - trans-4-Acetamidocyclohexanol

Property	Value	Reference
CAS Number	27489-60-7	[6][7]
Molecular Formula	C ₈ H ₁₅ NO ₂	[6]
Molecular Weight	157.21 g/mol	[6]
Appearance	White to off-white crystalline powder	[6]
Melting Point	168-172 °C	[6]
Boiling Point	357.2 °C (Predicted)	[6]

| Solubility | Slightly soluble in DMSO, Methanol, Water [[6] |

Table 2: Predicted Properties of Product - (4-Acetamidocyclohexyl) nitrate

Property	Value	Notes
Molecular Formula	C₈H₁₄N₂O₄	Calculated
Molecular Weight	202.21 g/mol	Calculated
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	Based on similar organic nitrates[8]
Boiling Point	> 150 °C (Decomposes)	Nitrate esters are often thermally unstable[3]
Solubility	Expected to be soluble in ethyl acetate, dichloromethane; insoluble in water	Typical for moderately polar organic compounds[9]

| IR Spectroscopy | Expect strong absorbances at ~1630 cm⁻¹ (O-NO₂) and ~1280 cm⁻¹ (O-NO₂) | Characteristic nitrate ester peaks |

Experimental Protocol

4.1. Materials and Equipment

- Reagents:
 - trans-4-Acetamidocyclohexanol (>98%)
 - Fuming Nitric Acid (≥90%)
 - Acetic Anhydride (≥98%)
 - Dichloromethane (DCM, ACS Grade)
 - Ethyl Acetate (EtOAc, ACS Grade)
 - Saturated Sodium Bicarbonate (NaHCO₃) solution
 - Saturated Sodium Chloride (Brine) solution

- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Equipment:
 - Three-neck round-bottom flask (100 mL)
 - Magnetic stirrer and stir bar
 - Dropping funnel
 - Thermometer
 - Ice-salt bath
 - Separatory funnel (250 mL)
 - Rotary evaporator
 - Standard laboratory glassware (beakers, flasks, graduated cylinders)
 - Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat

4.2. Critical Safety Precautions

- Explosion Hazard: Organic nitrates can be explosive, particularly when heated or subjected to shock.^{[1][3]} Conduct the reaction behind a blast shield in a certified chemical fume hood. Avoid scratching the reaction flask with metal spatulas.
- Corrosive Reagents: Fuming nitric acid and acetic anhydride are highly corrosive and can cause severe burns.^[10] Handle with extreme care using appropriate PPE.
- Toxicity: Vapors of the reagents are toxic. Ensure the reaction is performed in a well-ventilated fume hood.
- Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.^[11] Prepare a large ice-salt bath before starting.

- Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto crushed ice to dissipate heat and dilute the reactive species.

4.3. Synthesis Procedure

- Preparation of Nitrating Agent:
 - In a clean, dry 50 mL flask immersed in an ice-salt bath (-10 to 0 °C), add acetic anhydride (12 mL, ~1.2 equiv.).
 - Slowly add fuming nitric acid (4.5 mL, ~1.0 equiv.) dropwise to the acetic anhydride with continuous stirring. Maintain the temperature below 10 °C throughout the addition.
 - Allow the mixture to stir at 0 °C for 15-20 minutes. This mixture contains acetyl nitrate.[\[2\]](#)
- Reaction Setup:
 - In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve trans-4-acetamidocyclohexanol (15.7 g, 0.1 mol) in dichloromethane (40 mL).
 - Cool the flask in an ice-salt bath to 0 °C.
- Nitration:
 - Slowly add the pre-prepared cold nitrating agent from the dropping funnel to the solution of 4-acetamidocyclohexanol over 30-40 minutes.
 - CRITICAL: Maintain the internal reaction temperature at or below 5 °C throughout the addition.
 - After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable standard is available.
- Work-up and Isolation:

- Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of deionized water.
- Very slowly and carefully, pour the cold reaction mixture into the ice-water with vigorous stirring.
- Transfer the entire mixture to a 250 mL separatory funnel.
- Extract the aqueous layer with dichloromethane (2 x 40 mL).
- Combine the organic layers and wash sequentially with:
 - Cold deionized water (2 x 50 mL)
 - Saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: gas evolution! Vent frequently)
 - Saturated brine solution (1 x 50 mL)
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator at low temperature ($<30\text{ }^\circ\text{C}$).

4.4. Purification

The crude product, likely a viscous oil or semi-solid, can be purified by flash column chromatography on silica gel.

- Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is a suggested starting point.
- Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica, and load it onto the column. Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, **(4-Acetamidocyclohexyl) nitrate**.

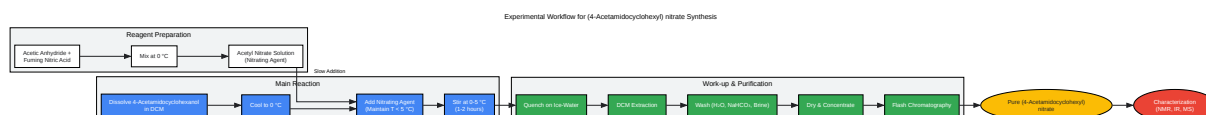
4.5. Characterization

Confirm the identity and purity of the final product using the following analytical techniques:

- ^1H and ^{13}C NMR: To confirm the molecular structure.
- FT-IR Spectroscopy: To identify key functional groups, especially the characteristic O-NO₂ stretches.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Melting Point: If the product is a solid.

Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of **(4-Acetamidocyclohexyl) nitrate**.



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